Cas no 2228819-14-3 (4-(3-chloroprop-1-en-2-yl)-3,5-dimethoxypyridine)

4-(3-Chloroprop-1-en-2-yl)-3,5-dimethoxypyridine is a versatile pyridine derivative characterized by its reactive chloropropenyl and dimethoxy functional groups. The compound's structure enables its use as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The chloropropenyl moiety offers a reactive site for further functionalization, while the dimethoxy groups enhance solubility and stability in various reaction conditions. Its well-defined molecular architecture makes it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is typically handled under controlled conditions due to its reactivity, ensuring optimal performance in synthetic applications.
4-(3-chloroprop-1-en-2-yl)-3,5-dimethoxypyridine structure
2228819-14-3 structure
Product Name:4-(3-chloroprop-1-en-2-yl)-3,5-dimethoxypyridine
CAS No:2228819-14-3
MF:C10H12ClNO2
MW:213.660781860352
CID:5881886
PubChem ID:165635225
Update Time:2025-10-30

4-(3-chloroprop-1-en-2-yl)-3,5-dimethoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-chloroprop-1-en-2-yl)-3,5-dimethoxypyridine
    • EN300-1986146
    • 2228819-14-3
    • Inchi: 1S/C10H12ClNO2/c1-7(4-11)10-8(13-2)5-12-6-9(10)14-3/h5-6H,1,4H2,2-3H3
    • InChI Key: HSLNSFOCBVOYNZ-UHFFFAOYSA-N
    • SMILES: ClCC(=C)C1C(=CN=CC=1OC)OC

Computed Properties

  • Exact Mass: 213.0556563g/mol
  • Monoisotopic Mass: 213.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 31.4Ų

4-(3-chloroprop-1-en-2-yl)-3,5-dimethoxypyridine Pricemore >>

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Additional information on 4-(3-chloroprop-1-en-2-yl)-3,5-dimethoxypyridine

Recent Advances in the Study of 4-(3-chloroprop-1-en-2-yl)-3,5-dimethoxypyridine (CAS: 2228819-14-3)

The compound 4-(3-chloroprop-1-en-2-yl)-3,5-dimethoxypyridine (CAS: 2228819-14-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyridine core and chloropropenyl side chain, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of drug discovery and development.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 4-(3-chloroprop-1-en-2-yl)-3,5-dimethoxypyridine, highlighting its efficiency and scalability. The researchers employed a multi-step synthesis involving the condensation of 3,5-dimethoxypyridine with 3-chloroprop-1-en-2-yl derivatives under mild conditions, achieving a high yield of the target compound. The study also emphasized the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation.

In another groundbreaking study, researchers investigated the compound's interaction with various biological targets, including kinases and GPCRs. The results, published in Bioorganic & Medicinal Chemistry Letters (2023), demonstrated that 4-(3-chloroprop-1-en-2-yl)-3,5-dimethoxypyridine exhibits selective inhibition against specific kinase isoforms, suggesting its potential as a lead compound for kinase inhibitor development. Molecular docking studies revealed that the chloropropenyl moiety plays a critical role in binding to the ATP-binding site of the target kinases.

Further research has explored the compound's applications in oncology. A preclinical study conducted by a team at the National Cancer Institute (2023) evaluated the antitumor activity of 4-(3-chloroprop-1-en-2-yl)-3,5-dimethoxypyridine in vitro and in vivo. The compound demonstrated significant cytotoxicity against a panel of cancer cell lines, including breast, lung, and colon cancer, with minimal effects on normal cells. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as a novel chemotherapeutic agent.

In addition to its therapeutic potential, recent advancements in the formulation of 4-(3-chloroprop-1-en-2-yl)-3,5-dimethoxypyridine have been reported. A study in the International Journal of Pharmaceutics (2023) described the development of nanoparticle-based delivery systems to enhance the compound's bioavailability and target specificity. These formulations showed improved pharmacokinetic profiles and reduced off-target effects in animal models, paving the way for future clinical trials.

In conclusion, 4-(3-chloroprop-1-en-2-yl)-3,5-dimethoxypyridine (CAS: 2228819-14-3) represents a promising scaffold in chemical biology and drug discovery. Its versatile synthetic accessibility, selective biological activity, and potential therapeutic applications make it a valuable subject of ongoing research. Future studies should focus on optimizing its pharmacological properties and exploring its efficacy in clinical settings.

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